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Compound of Interest

Compound Name: 2-tetradecylhexadecanoic Acid

CAS No.: 66880-77-1

Cat. No.: B128074

Get Quote

This in-depth technical guide provides a comprehensive overview of the expected

spectroscopic data for 2-tetradecylhexadecanoic acid, a saturated branched-chain fatty acid

with the molecular formula C₃₀H₆₀O₂ and a molecular weight of 452.8 g/mol .[1] This document

is intended for researchers, scientists, and drug development professionals engaged in the

synthesis, identification, and characterization of long-chain fatty acids. We will delve into the

theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this molecule.

Introduction: The Significance of Branched-Chain
Fatty Acids
Branched-chain fatty acids (BCFAs) are a unique class of lipids found in various natural

sources, including bacteria, plants, and marine organisms. Unlike their straight-chain

counterparts, BCFAs exhibit distinct physicochemical properties, such as lower melting points

and increased fluidity, which are crucial for their biological functions. 2-
Tetradecylhexadecanoic acid, a C30 fatty acid, is a representative example of a long-chain
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BCFA. Its detailed structural elucidation is paramount for understanding its role in biological

systems and for its potential application in various fields, including drug delivery and materials

science. Spectroscopic techniques are the cornerstone of this characterization, providing

unambiguous structural information.

Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the

structural elucidation of organic molecules. Based on the known structure of 2-
tetradecylhexadecanoic acid and established chemical shift principles, we can predict the

key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-tetradecylhexadecanoic acid is expected to be dominated by

signals from the long alkyl chains. The following table summarizes the predicted chemical

shifts, multiplicities, and integrations for the key protons.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

-COOH ~10-12 Broad Singlet 1H

The chemical

shift of the

carboxylic acid

proton is highly

dependent on

the solvent and

concentration.

-CH(COOH)- ~2.2-2.5 Multiplet 1H

This methine

proton is alpha to

the carbonyl

group and is

expected to be a

multiplet due to

coupling with the

adjacent

methylene

protons.

-CH₂- (adjacent

to the methine)
~1.5-1.7 Multiplet 4H

These methylene

protons are beta

to the carbonyl

group and

adjacent to the

methine proton.

-(CH₂)n- ~1.2-1.4 Broad Singlet ~48H

The signals for

the numerous

methylene

groups in the

long alkyl chains

will overlap to

form a large,

broad signal.
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-CH₃ ~0.8-0.9 Triplet 6H

The terminal

methyl groups of

the two alkyl

chains will

appear as a

triplet due to

coupling with the

adjacent

methylene

groups.

Data predicted based on general principles of NMR spectroscopy and data from analogous

compounds.[2][3]

Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide complementary information, confirming the carbon

framework of the molecule.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

-COOH ~179-181

The carbonyl carbon of the

carboxylic acid is typically

found in this downfield region.

-CH(COOH)- ~45-50

The methine carbon at the

branch point, alpha to the

carbonyl group.

-CH₂- (adjacent to the

methine)
~32-36

The methylene carbons beta to

the carbonyl group.

-(CH₂)n- ~29-30

The overlapping signals of the

numerous methylene carbons

in the long alkyl chains.

-CH₂- (various positions) ~22-34

Specific methylene carbons

near the ends of the chains or

the branch point will have

distinct chemical shifts.

-CH₃ ~14 The terminal methyl carbons.

Data predicted based on general principles of NMR spectroscopy and data from analogous

compounds.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical technique for determining the molecular weight and

fragmentation pattern of a molecule. For 2-tetradecylhexadecanoic acid, the exact mass is

452.45933 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization -
EI)
In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 452 is

expected, although it may be weak due to the lability of the long-chain fatty acid. Key
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fragmentation patterns for fatty acids include:

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, which would

result in a prominent peak.

Alpha-cleavage: Cleavage of the bond between C1 and C2, and C2 and the alkyl chains.

Series of hydrocarbon fragments: A series of peaks separated by 14 Da (corresponding to

CH₂ units) due to the fragmentation of the long alkyl chains.

While specific data for 2-tetradecylhexadecanoic acid is not readily available, the mass

spectra of its isomers, such as tetradecyl hexadecanoate and hexadecyl tetradecanoate, show

a molecular ion peak at m/z 452 and characteristic fragmentation patterns of long-chain esters,

which can serve as a useful comparison.[4][5][6]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a

molecule. The IR spectrum of 2-tetradecylhexadecanoic acid will be characterized by the

absorptions of the carboxylic acid group and the long alkyl chains.
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Functional Group
Expected Absorption

Range (cm⁻¹)
Appearance Notes

O-H (Carboxylic Acid) 2500-3300 Very Broad

This broad absorption

is a hallmark of the

hydrogen-bonded O-H

stretch in a carboxylic

acid dimer.

C-H (sp³ hybridized) 2850-2960 Strong, Sharp

Multiple peaks

corresponding to the

symmetric and

asymmetric stretching

of the numerous C-H

bonds in the

methylene and methyl

groups.

C=O (Carboxylic Acid) 1700-1725 Strong, Sharp

The carbonyl stretch

is a very prominent

and easily identifiable

peak.

C-O (Carboxylic Acid) 1210-1320 Medium
The C-O stretching

vibration.

O-H (bend) 920-950 Broad

The out-of-plane

bending of the O-H

group.

Data predicted based on general principles of IR spectroscopy and data from analogous

compounds.[7][8][9][10]

Experimental Protocols
To obtain high-quality spectroscopic data for 2-tetradecylhexadecanoic acid, the following

experimental workflows are recommended.

NMR Sample Preparation and Acquisition Workflow
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (LC-MS) Workflow
Caption: Workflow for LC-MS analysis of 2-tetradecylhexadecanoic acid.

IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum of 2-tetradecylhexadecanoic acid.

Synthesis and Purity Considerations
The synthesis of 2-tetradecylhexadecanoic acid typically involves the coupling of two long-

chain alkyl halides or related precursors.[11][12][13] It is crucial to be aware of potential side

products and starting materials that may be present as impurities in the final product.

Spectroscopic analysis is essential for confirming the purity of the synthesized compound. For

instance, the presence of unreacted starting materials or byproducts would be readily

detectable by NMR and MS.

Conclusion
This technical guide has provided a detailed predictive overview of the spectroscopic data for

2-tetradecylhexadecanoic acid. While experimental data for this specific molecule is not

widely available in public databases, the principles of NMR, MS, and IR spectroscopy,

combined with data from analogous compounds, allow for a robust prediction of its spectral

features. The experimental workflows outlined provide a solid foundation for researchers to

acquire high-quality data for the unambiguous characterization of this and other long-chain

branched fatty acids. The combination of these spectroscopic techniques provides a self-

validating system for structural confirmation, which is indispensable in the fields of chemical

synthesis and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b128074?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128074?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

